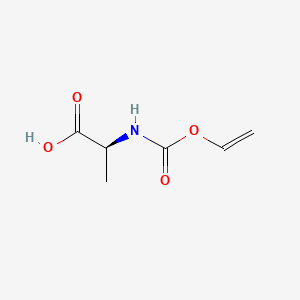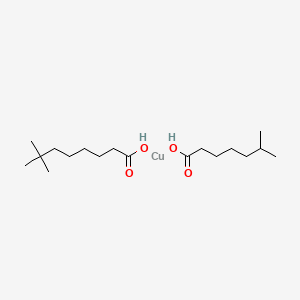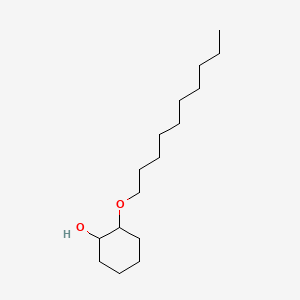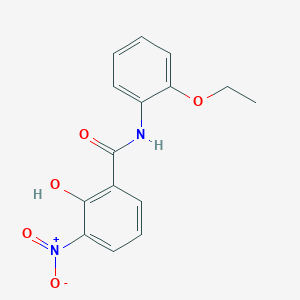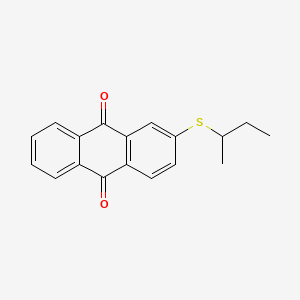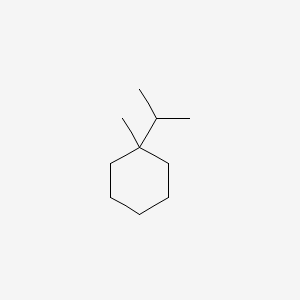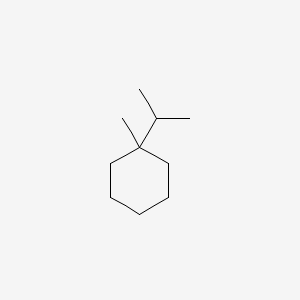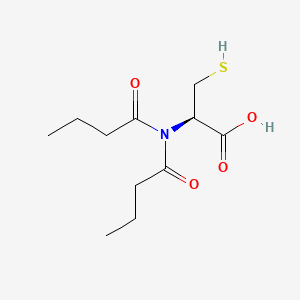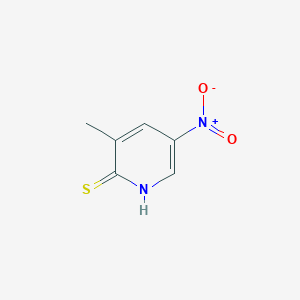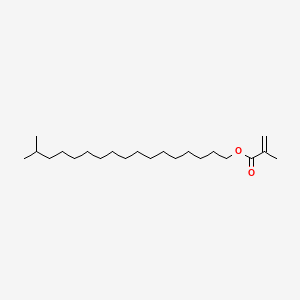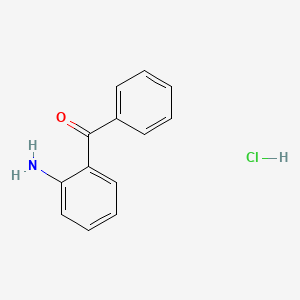
(2-Aminophenyl)-phenylmethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminophenyl)-phenylmethanone;hydrochloride is an organic compound that features a phenyl group attached to a methanone group, which is further bonded to an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)-phenylmethanone;hydrochloride typically involves the reaction of benzoyl chloride with 2-aminophenylamine in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: (2-Aminophenyl)-phenylmethanone;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2-Aminophenyl)-phenylmethanone;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Aminophenyl)-phenylmethanone;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Aminobenzothiazole: Known for its medicinal properties and used in various pharmaceutical applications.
2-Aminophenylthio)benzoic acid: Studied for its potential as an enzyme inhibitor.
2-Amino-N-(2-aminophenyl)acetamide: Explored for its anticancer properties.
Uniqueness: (2-Aminophenyl)-phenylmethanone;hydrochloride stands out due to its unique combination of chemical properties, making it versatile for various applications in chemistry, biology, medicine, and industry. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
CAS No. |
40318-20-5 |
|---|---|
Molecular Formula |
C13H12ClNO |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
(2-aminophenyl)-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C13H11NO.ClH/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10;/h1-9H,14H2;1H |
InChI Key |
CPVYPYCGVPCKIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


